molecular formula C17H13ClN2OS B5723134 N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide

Cat. No.: B5723134
M. Wt: 328.8 g/mol
InChI Key: ZFXPADJNZXDMOZ-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group at position 2 and a phenyl group at position 4 of the thiazole ring. Its structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as inferred from analogs in the literature .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-11(21)19-17-15(12-5-3-2-4-6-12)20-16(22-17)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXPADJNZXDMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The bioactivity and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Findings Reference
N-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide 2-(4-ClPh), 4-Ph Baseline for comparison; moderate solubility
9c (from ) 2-(4-BrPh), 4-Ph Enhanced binding affinity in docking studies
9b (from ) 2-(4-FPh), 4-Ph Lower melting point (MP) vs. Cl/Br analogs
4da (from ) 2-(4-ClPh), 4-OH Reduced stability due to hydroxyl group
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide 4-ClPh (position 4), triazole-sulfanyl Improved antifungal activity

Key Observations :

  • Fluorine (9b) reduces lipophilicity, impacting membrane permeability.
  • Functional Groups : Hydroxyl groups (e.g., 4da) improve water solubility but may reduce metabolic stability . Triazole-sulfanyl moieties () introduce hydrogen-bonding capacity, correlating with antifungal efficacy .

Tautomerism and Structural Stability

Some analogs exhibit tautomerism, influencing their reactivity. For example, compound 3c () exists as a 1:1 tautomeric mixture of thiazolidinone and thiazole forms, which may affect its biological interactions . The target compound’s rigid thiazole-acetamide structure lacks such tautomerism, suggesting greater conformational stability.

Physicochemical Properties

Property Target Compound 9c (4-BrPh) 4da (4-OH)
Melting Point (°C) Not reported 210–212 185–187
Solubility Moderate (DMSO) Low High (H₂O)
LogP ~3.5 (est.) ~4.0 ~2.8

Notes:

  • Bromine substitution (9c) increases LogP, enhancing lipid bilayer penetration but reducing aqueous solubility .
  • Hydroxyl groups (4da) lower LogP, favoring pharmacokinetic profiles .

Biological Activity

N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are widely studied due to their potential therapeutic applications. These compounds often exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The presence of halogenated phenyl groups in thiazole derivatives enhances their lipophilicity and biological activity, making them promising candidates for drug development.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. A study evaluating various chloroacetamides found that those with a para-substituted chlorophenyl ring displayed enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound's effectiveness against these pathogens can be attributed to its ability to penetrate cell membranes due to its lipophilic nature.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.5 μg/mLHigh
Methicillin-resistant S. aureus0.8 μg/mLHigh
Escherichia coli2.0 μg/mLModerate
Candida albicans1.5 μg/mLModerate

The compound was less effective against Gram-negative bacteria like E. coli, indicating that structural modifications may be necessary to enhance its broad-spectrum activity.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, studies have shown that certain thiazole-based compounds exhibit IC50 values in the low micromolar range against various cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AA-4311.98
Compound BHT290.85
This compoundMCF7TBD

These findings suggest that the thiazole moiety plays a crucial role in enhancing cytotoxicity against cancer cells.

The mechanism of action for this compound likely involves interactions with specific molecular targets within microbial or cancer cells. Thiazole derivatives can modulate enzyme activity or interfere with cellular signaling pathways, leading to inhibited growth or induced apoptosis . For example, studies indicate that these compounds may interact with proteins involved in cell cycle regulation or apoptosis pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is essential for optimizing their biological activity. Research has shown that substituents on the phenyl rings significantly influence the antimicrobial and anticancer properties of these compounds. For instance:

  • Halogen Substitution : The presence of halogens (e.g., chlorine) on the phenyl ring enhances lipophilicity and membrane permeability.
  • Positioning of Substituents : The position of substituents on the phenyl ring affects biological activity; para-substituted compounds tend to exhibit stronger antimicrobial effects compared to ortho or meta substitutions .

Case Studies and Research Findings

Several studies have highlighted the potential of thiazole derivatives in medicinal chemistry:

  • Antimicrobial Evaluation : A study involving a series of chloroacetamides demonstrated strong activity against both Gram-positive bacteria and fungi, confirming the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assessment : Research involving various thiazole derivatives showed promising results against multiple cancer cell lines, suggesting that further exploration could lead to novel anticancer agents .

Q & A

Basic: How can researchers optimize the synthetic yield of N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide?

Methodological Answer:
The synthesis requires precise control of reaction conditions. For example:

  • Temperature: Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions (e.g., over-acylation) .
  • Solvent Choice: Use dioxane or ethanol-DMF mixtures for recrystallization to enhance purity .
  • Catalysts: Triethylamine is critical for neutralizing HCl byproducts in acetamide formation .
  • Reagent Ratios: Stoichiometric equivalence of 2-amino-5-aryl-methylthiazole and chloroacetyl chloride (1:1) minimizes unreacted intermediates .
    Advanced Tip: Employ Design of Experiments (DoE) to evaluate interactions between variables like pH and solvent polarity .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm) .
  • FT-IR: Detect characteristic bands for C=O (1650–1680 cm1^{-1}) and C-N (1250–1350 cm$^{-1**) .
  • LC-MS/MS: Validate molecular weight (e.g., [M+H]+ at m/z 369.8) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiazole-acetamide derivatives .

Advanced: How can reaction mechanisms for thiazole-acetamide formation be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediate formation (e.g., thiourea derivatives) via time-resolved HPLC .
  • Isotopic Labeling: Use 18^{18}O-labeled reagents to trace acyl transfer pathways in acetamide bond formation .
  • Computational Modeling: DFT calculations can predict transition states for cyclocondensation steps involving thiazole rings .
    Example: Evidence suggests a nucleophilic substitution mechanism at the thiazole C-2 position, driven by electron-withdrawing 4-chlorophenyl groups .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting anticancer activity?

Methodological Answer:

  • Substituent Variation: Modify the 4-chlorophenyl group to fluorophenyl or methoxyphenyl to assess electronic effects on cytotoxicity .
  • Bioisosteric Replacement: Replace the thiazole ring with 1,2,4-triazole to evaluate heterocycle-specific interactions with biological targets .
  • In Silico Docking: Screen derivatives against kinases (e.g., EGFR) using AutoDock Vina to prioritize synthesis .
    Case Study: Analogous compounds with 4-methylphenyl sulfonyl groups showed enhanced apoptosis induction in MCF-7 cells .

Advanced: How should contradictory bioactivity data across cell lines be resolved?

Methodological Answer:

  • Dose-Response Curves: Replicate assays with standardized protocols (e.g., MTT vs. ATP-based viability assays) to rule out methodological bias .
  • Metabolic Profiling: Use LC-MS to identify metabolite interference (e.g., cytochrome P450-mediated degradation) in resistant cell lines .
  • Transcriptomics: Compare gene expression profiles in sensitive vs. resistant models (e.g., p53 status) to identify mechanistic outliers .

Advanced: What approaches improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce phosphate esters at the acetamide moiety for pH-dependent release .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability and reduce hepatic clearance .

Advanced: How can degradation pathways under physiological conditions be characterized?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic stress, followed by UPLC-PDA analysis .
  • Mass Fragmentation Mapping: Identify degradation products (e.g., hydrolyzed acetamide to carboxylic acid) via HRMS/MS .
  • Stability-Indicating Assays: Develop HPLC methods with baseline separation of degradation peaks (e.g., USP tailing factor <2) .

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